

Vosaroxin VALOR Trial: A Comparative Analysis in Relapsed/Refractory Acute Myeloid Leukemia

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The VALOR trial, a pivotal Phase 3 study, evaluated the efficacy and safety of **vosaroxin** in combination with cytarabine for the treatment of relapsed or refractory acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the **vosaroxin**-based regimen against the control arm, presenting key data from the trial and its subgroup analyses. Detailed experimental protocols and visualizations of the treatment workflow and drug mechanism are included to offer a thorough understanding for researchers, scientists, and drug development professionals.

Experimental Protocols

The VALOR trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2]

- Patient Population: The trial enrolled 711 adult patients (≥18 years old) with first relapsed or refractory AML.[1][3] Patients were required to have received one or two prior induction chemotherapy cycles, including at least one containing an anthracycline and cytarabine.[1] Key eligibility criteria also included adequate cardiac, hepatic, and renal function.[2]
- Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either vosaroxin in combination with cytarabine or a placebo with cytarabine.[1] The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.[1] Stratification at randomization was based on age (<60 vs. ≥60 years), disease status (relapsed vs. refractory), and geographic location.[1]
- Treatment Regimen:



- Vosaroxin Arm: Vosaroxin was administered at a dose of 90 mg/m² via intravenous infusion on days 1 and 4 of the first cycle, and at 70 mg/m² in subsequent cycles. This was given in combination with cytarabine at a dose of 1 g/m² intravenously on days 1 through 5.[1]
- Control Arm: Patients in this arm received a placebo in combination with the same cytarabine regimen.[1]
- Endpoints: The primary endpoint of the study was overall survival (OS).[1][4] Secondary endpoints included complete remission (CR) rate, event-free survival (EFS), leukemia-free survival (LFS), and the rate of hematopoietic stem cell transplantation (HSCT).[2]

Data Presentation

The VALOR trial did not meet its primary endpoint of a statistically significant improvement in overall survival in the intent-to-treat population. However, clinically meaningful benefits were observed in the complete remission rate and in a prespecified subgroup of patients aged 60 years and older.[3][5]

Table 1: Overall Efficacy Results (Intent-to-Treat Population)

Outcome	Vosaroxin + Cytarabine (n=356)	Placebo + Cytarabine (n=355)	Hazard Ratio (HR) / Odds Ratio (OR)	p-value
Median Overall Survival	7.5 months	6.1 months	0.87	0.061 (unstratified)[1]
Complete Remission (CR) Rate	30.1%	16.3%	-	< 0.0001[1][3]

Table 2: Subgroup Analysis: Patients Aged ≥ 60 Years (n=451)



Outcome	Vosaroxin + Cytarabine (n=226)	Placebo + Cytarabine (n=225)	Hazard Ratio (HR)	p-value
Median Overall Survival	7.1 months	5.0 months	0.755	0.006[3][5]
Complete Remission (CR) Rate	31.9%	13.8%	-	0.0000048[5]

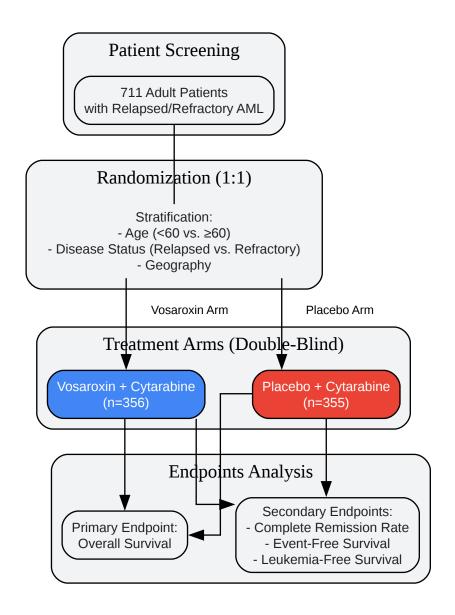
Table 3: Subgroup Analysis: Patients Aged < 60 Years (n=260)

Outcome	Vosaroxin + Cytarabine	Placebo + Cytarabine	Hazard Ratio (HR)	p-value
Median Overall Survival	9.1 months	7.9 months	1.079	Not Significant[5]
Complete Remission (CR) Rate	26.9%	20.8%	-	0.24[5]

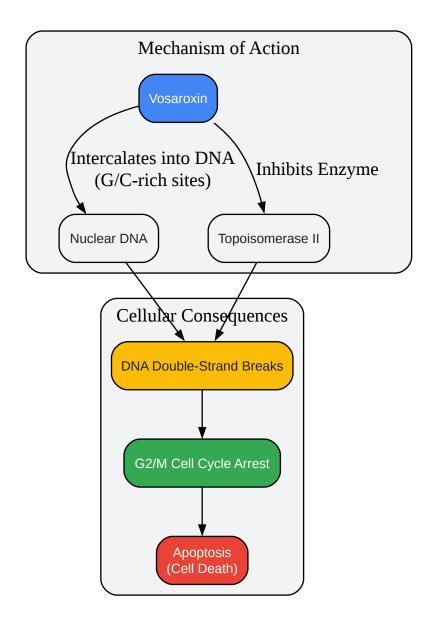
A predefined analysis that censored for stem cell transplantation showed a median overall survival of 6.7 months for the **vosaroxin** group versus 5.3 months for the placebo group (HR=0.809, p=0.02).[3][5]

Mandatory Visualization









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